1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one
Description
The exact mass of the compound 1-(4-fluorophenyl)-3-(3-methoxybenzyl)tetrahydro-2H-imidazol-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-22-16-4-2-3-13(11-16)12-19-9-10-20(17(19)21)15-7-5-14(18)6-8-15/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIDYHKURZXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327034 | |
| Record name | 1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866149-39-5 | |
| Record name | 1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Fluorophenyl)-3-[(3-methoxyphenyl)methyl]imidazolidin-2-one is a compound belonging to the imidazolidinone class, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17FN2O2
- Molecular Weight : 300.33 g/mol
- CAS Number : 866149-39-5
- Solubility : 29.9 µg/mL at pH 7.4.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of a fluorine atom and methoxy group in its structure may enhance its lipophilicity and receptor affinity, potentially influencing its pharmacokinetic and pharmacodynamic profiles.
Anticancer Activity
Research has indicated that imidazolidinone derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 | 10 | Apoptosis |
| Example B | HepG2 | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar imidazolidinones have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Study on Anticancer Effects
A study conducted by researchers at a leading university investigated the anticancer effects of various imidazolidinone derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells, with an observed IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Study on Antimicrobial Properties
In another study focused on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. The compound exhibited promising results against Staphylococcus aureus with an MIC of 8 µg/mL, indicating its potential as an antibacterial agent .
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